molecular formula C18H13NO5 B5728324 (3-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate

(3-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate

Cat. No.: B5728324
M. Wt: 323.3 g/mol
InChI Key: PNHGMGGOJQQYEH-UHFFFAOYSA-N
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Description

(3-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate is an organic compound that combines a nitrophenyl group with a hydroxynaphthalene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate typically involves the esterification of 3-hydroxynaphthalene-2-carboxylic acid with (3-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM). The reaction conditions often include stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

(3-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The hydroxyl group on the naphthalene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

(3-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism by which (3-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the hydroxynaphthalene moiety can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxynaphthalene-2-carboxamide
  • N-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxynaphthalene-2-carboxamide

Uniqueness

(3-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate is unique due to the presence of both a nitrophenyl group and a hydroxynaphthalene carboxylate moiety. This combination allows for diverse chemical reactivity and potential applications in various fields. The nitrophenyl group provides sites for further functionalization, while the hydroxynaphthalene moiety offers stability and the ability to participate in aromatic interactions.

Properties

IUPAC Name

(3-nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c20-17-10-14-6-2-1-5-13(14)9-16(17)18(21)24-11-12-4-3-7-15(8-12)19(22)23/h1-10,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHGMGGOJQQYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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